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molecular formula C12H16O5S B8284519 3,5-Diethoxy-4-methysufonyl-benzaldehyde

3,5-Diethoxy-4-methysufonyl-benzaldehyde

Cat. No. B8284519
M. Wt: 272.32 g/mol
InChI Key: WOPDLBXKAXGDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645753B2

Procedure details

To a solution of (±)-3,5-diethoxy-4-methanesulfinyl-benzaldehyde (0.60 g, 2.34 mmol, 1.0 equiv) in conc. acetic acid (10 mL) was added a solution of 35% hydrogen peroxide in water (0.41 mL, 0.46 g, 4.68 mmol, 2.0 equiv) and the solution stirred for 2 h at 40° C. Periodically, every 2 hours another 2.0 equivalents of hydrogen peroxide were added to the reaction mixture to drive the reaction to completion. After 6 h the reaction mixture was extracted with ethyl acetate (3×50 mL) and the combined organic phases dried over MgSO4. The organic solvent was removed by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1) providing 0.27 g (42%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.51 (t, J=7.0 Hz, 6H), 3.34 (s, 3H), 4.24 (q, J=7.0 Hz, 4H), 7.10 (s, 2H), 9.95 (s, 1H). 13C NMR (75 MHz, CDCl3): δ 814.39, 46.59, 66.02, 106.62, 123.29, 140.08, 158.91, 190.95. MS (ISP): 273.0 [M+H]+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:15][CH2:16][CH3:17])[C:11]=1[S:12]([CH3:14])=[O:13])[CH:7]=[O:8])[CH3:2].[OH:18]O.O>C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:15][CH2:16][CH3:17])[C:11]=1[S:12]([CH3:14])(=[O:18])=[O:13])[CH:7]=[O:8])[CH3:2]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=C(C1S(=O)C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0.41 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 2 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to completion
EXTRACTION
Type
EXTRACTION
Details
After 6 h the reaction mixture was extracted with ethyl acetate (3×50 mL)
Duration
6 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1S(=O)(=O)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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